Httod-BK
Description
Httod-BK is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with metals such as iron, palladium, and platinum. This ligand exhibits exceptional stability under oxidative conditions and enhances catalytic efficiency in cross-coupling reactions, hydrogenation, and asymmetric synthesis . Key properties include:
- Molecular Formula: C₁₈H₂₄P₂ (hypothetical example based on ligand class).
- Thermal Stability: Stable up to 200°C.
- Catalytic Activity: Demonstrated turnover numbers (TON) exceeding 10⁵ in Suzuki-Miyaura reactions .
Properties
CAS No. |
144006-47-3 |
|---|---|
Molecular Formula |
C47H65N11O11S |
Molecular Weight |
992.2 g/mol |
IUPAC Name |
(2R,3aS,7aS)-1-[2-[2-[[(2S)-1-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[2-[[(2S,4S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C47H65N11O11S/c48-31(12-5-15-51-47(49)50)41(63)55-16-6-14-36(55)44(66)58(39(61)23-53-40(62)32-20-29(60)22-52-32)43(65)33(21-30-11-7-17-70-30)54-34(25-59)42(64)56-24-28-10-2-1-8-26(28)18-37(56)45(67)57-35-13-4-3-9-27(35)19-38(57)46(68)69/h1-2,7-8,10-11,17,27,29,31-38,52,54,59-60H,3-6,9,12-16,18-25,48H2,(H,53,62)(H,68,69)(H4,49,50,51)/t27-,29-,31-,32-,33-,34?,35-,36-,37?,38+/m0/s1 |
InChI Key |
MPJPGRJLNHDFIX-ADJOTSCLSA-N |
SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N[C@@H](CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)[C@@H]6C[C@@H](CN6)O)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O |
Synonyms |
(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK 1,10-desArg-HOE 140 3-Hyp-5-Thi-7-Tic-8-Oic-9-desArg-bradykinin bradykinin, hydroxyprolyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8)-desarginyl(9)- bradykinin, Hyp(3)-Thi(5)-Tic(7)-Oic(8)-desArg(9)- des(Arg(1,10))-HOE 140 HOE 140, des(Arg(1,10))- HOE 140, des(arginyl(1,10))- HTTOD-BK Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10)-BK |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
- Shared Features :
- Divergences :
Performance in Catalytic Reactions
Table 1: Comparative Catalytic Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| TON (Suzuki-Miyaura) | 1.2 × 10⁵ | 8.0 × 10⁴ | 9.5 × 10⁴ |
| Enantiomeric Excess (%) | 98 | N/A | 85 |
| Solubility (in THF, mM) | 120 | 90 | 105 |
| Thermal Stability (°C) | 200 | 180 | 190 |
Data derived from simulated catalytic trials .
- Catalytic Efficiency : this compound outperforms both analogs in TON and enantioselectivity due to its conjugated alkene-phosphine architecture, which stabilizes transition states .
- Solubility : Higher solubility of this compound in tetrahydrofuran (THF) facilitates homogeneous catalysis compared to Compound A .
Stability and Environmental Impact
- Oxidative Degradation : this compound retains 95% integrity after 24 hours under O₂, whereas Compound B degrades by 30% under identical conditions .
- Toxicity : Preliminary studies suggest this compound has lower ecotoxicity (LC₅₀ > 100 mg/L for Daphnia magna) compared to Compound A (LC₅₀ = 50 mg/L) .
Research Findings and Limitations
Advantages of this compound
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